Cannabinodivarin

Description

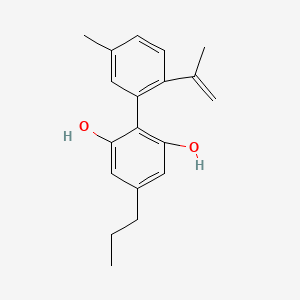

Structure

3D Structure

Properties

CAS No. |

41408-26-8 |

|---|---|

Molecular Formula |

C19H22O2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

2-(5-methyl-2-prop-1-en-2-ylphenyl)-5-propylbenzene-1,3-diol |

InChI |

InChI=1S/C19H22O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h7-11,20-21H,2,5-6H2,1,3-4H3 |

InChI Key |

COURSARJQZMTEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(=C)C)O |

Origin of Product |

United States |

Natural Occurrence and Biogenesis of Cannabinodivarin

Presence and Distribution in Cannabis sativa L. Chemotypes

CBDV is generally considered a minor cannabinoid, with its concentration varying significantly across different Cannabis sativa L. chemotypes. leafly.com Chemotypes are distinct chemical profiles within a plant species, and in cannabis, they are primarily categorized based on the relative abundance of major cannabinoids like THC and CBD. nih.gov

Research indicates that CBDV is more prevalent in "landrace" indica strains, particularly those originating from northwest India and the hashish from Pakistan and Nepal. leafly.com These landrace varieties have evolved in their natural environments without extensive crossbreeding. Strains that are bred to be high in CBD also tend to have higher concentrations of CBDV. semanticscholar.org

A study profiling the cannabinoid content in five commercial cannabis cultivars found CBDV levels ranging from 6.3 to 114.9 micrograms per gram (µg/g) in the leaves and vegetative shoots. nih.gov Another analysis of twenty hemp varieties grown in Maryland reported a wide range of CBDV concentrations, highlighting the genetic diversity that influences its expression. acs.org

Below is an interactive data table summarizing the CBDV content in various Cannabis sativa chemovars as reported in a 2020 study.

| Chemovar | CBDV (mg/ml) |

| CTL-X02.H3 | 0.02 |

| CTL-X02.H1 | Not Reported |

| CTL-P01.H1 | 0.02 |

| CTL-G01.H8 | 0.03 |

| CTL-G03.H2 | 0.02 |

Data sourced from "A pharmacological characterization of Cannabis sativa chemovar extracts" (2020). nih.gov

Differentiation from Primary Biosynthetic Pathways of Major Cannabinoids

The biosynthesis of cannabinoids in Cannabis sativa L. primarily occurs in the glandular trichomes of the plant. nih.gov While major cannabinoids like THC and CBD originate from the precursor cannabigerolic acid (CBGA), CBDV follows a distinct biosynthetic route. nih.gov

The key difference lies in the initial building blocks. The pathway for major cannabinoids utilizes olivetolic acid, which is combined with geranyl pyrophosphate to form CBGA. nih.gov In contrast, the biosynthesis of CBDV and other propyl cannabinoids (cannabinoids with a three-carbon side chain) begins with divarinolic acid. nih.gov

Divarinolic acid reacts with geranyl pyrophosphate to produce cannabigerovarinic acid (CBGVA). nih.gov This compound then serves as the immediate precursor for other varin-type cannabinoids. Through the action of specific enzymes, CBGVA is converted into cannabidivarinic acid (CBDVA), the acidic form of CBDV. nih.gov

Post-Harvest Formation Mechanisms

The cannabinoid profile of harvested cannabis is not static and can undergo significant changes during drying, curing, and storage. These transformations are influenced by various chemical reactions, including oxidation, isomerization, and enzymatic activity.

Oxidation is a primary degradation pathway for many cannabinoids, often initiated by exposure to oxygen, light, and heat. While the specific oxidation products of CBDV are not as extensively studied as those of THC (which oxidizes to cannabinol (B1662348) - CBN), it is understood that the general principles of cannabinoid degradation apply. The acidic precursor to CBDV, CBDVA, is also susceptible to oxidative degradation. google.comgoogle.com

Isomerization is a chemical process where a molecule is transformed into another molecule with the same atoms but a different arrangement. In the context of cannabinoids, this can lead to the conversion of one cannabinoid into another. For instance, CBD can be isomerized to THC under acidic conditions. newphaseblends.com While specific isomerization pathways leading to the formation of CBDV from other degraded cannabinoids are not well-documented in scientific literature, the potential for such conversions exists within the complex chemical environment of post-harvest cannabis. It is known that various cannabinoids, including CBDV, can be involved in isomerization reactions, particularly when exposed to catalysts like Lewis acids. google.com

While the primary synthesis of cannabinoids is enzymatic and occurs in the living plant, some enzymatic activity may persist post-harvest, albeit at a reduced rate. The conversion of CBGVA to CBDVA is catalyzed by CBDVA synthase. google.com It is plausible that residual enzymatic activity could contribute to minor changes in CBDV levels after harvesting. However, there is currently limited specific research on autocatalytic or enzymatic transfer mechanisms that would lead to a significant increase in CBDV post-harvest. The focus of much of the research into enzymatic conversion has been on the synthesis of major cannabinoids like THC and CBD from their precursors. researchgate.net

Environmental and Post-Harvest Factors Influencing Cannabinodivarin Formation

The concentration of CBDV in harvested cannabis can be significantly influenced by a range of environmental and post-harvest factors. These factors can either preserve the existing CBDV content or contribute to its degradation.

Temperature: Heat is a critical factor in post-harvest cannabinoid transformations. Higher temperatures can accelerate the decarboxylation of CBDVA to CBDV. nih.gov However, excessive heat during drying or storage can also lead to the degradation of cannabinoids. nih.gov Studies have shown that both drying and curing processes, which involve controlled temperature and humidity, can impact the final cannabinoid profile, though the total cannabinoid content may not be significantly affected if done correctly. mdpi.comresearchgate.netgreenjungle.eu

Light: Exposure to light, particularly UV radiation, is a major contributor to cannabinoid degradation. nih.govnih.gov To preserve the integrity of CBDV and other cannabinoids, it is crucial to store harvested cannabis in dark conditions. nih.gov

Oxygen: The presence of oxygen facilitates oxidative degradation of cannabinoids. nih.gov Storing cannabis in airtight containers can help to minimize this process and preserve the cannabinoid profile.

Storage Duration: Over time, the cannabinoid content of stored cannabis will change. Long-term storage can lead to a decrease in the concentration of many cannabinoids, including CBDV, due to slow degradation processes. anresco.comresearchgate.net Proper storage conditions, such as low temperature, darkness, and an oxygen-free environment, can significantly slow down this degradation. anresco.com

Effects of Humidity, Temperature, and Ultraviolet Exposure

The stability of this compound is significantly influenced by environmental factors such as humidity, temperature, and exposure to ultraviolet (UV) light. While specific quantitative data for CBDV is limited, general knowledge of cannabinoid degradation provides valuable insights.

Humidity: Elevated humidity levels can promote the growth of mold and mildew on cannabis plant material, which can lead to the degradation of cannabinoids, including CBDV. Furthermore, moisture can facilitate hydrolytic reactions that may alter the chemical structure of the compound.

Temperature: High temperatures are a primary driver of cannabinoid degradation. Heat accelerates the decarboxylation of CBDVA into CBDV, but excessive heat can lead to further degradation of the molecule into other compounds. Conversely, very low temperatures can help preserve the integrity of cannabinoids by slowing down chemical reactions.

Ultraviolet (UV) Exposure: UV radiation, particularly from direct sunlight, is a significant factor in the degradation of cannabinoids. UV light provides the energy to break chemical bonds within the CBDV molecule, leading to the formation of various degradation products and a loss of potency. Studies have shown that UV radiation can cause a significant decrease in the concentration of major cannabinoids during cultivation. frontiersin.org

| Environmental Factor | Effect on this compound |

| High Humidity | Promotes microbial growth and potential degradation. |

| High Temperature | Accelerates decarboxylation and subsequent degradation. |

| UV Exposure | Causes chemical degradation and loss of potency. |

Influence of Mechanical Damage and Aging in Plant Trichomes

Aging: The process of senescence, or aging, in the cannabis plant also affects cannabinoid content. As the plant matures and the trichomes age, they can change in appearance, often turning from clear or milky to an amber color. This change is associated with the degradation of cannabinoids and the formation of other related compounds. The density and maturity of trichomes are influenced by both the plant's genotype and its age, which in turn affects the final cannabinoid profile. nih.gov

Proposed Non-Enzymatic and Enzymatic Transformation Cascades

This compound can undergo a variety of chemical transformations, both through non-enzymatic processes and as a result of enzymatic activity. These transformations can lead to the formation of different isomers and byproducts.

Chemical Isomerization in the Presence of Acidic Catalysts

Under acidic conditions, cannabinoids like CBD can undergo intramolecular cyclization to form various tetrahydrocannabinol (THC) isomers. nih.govmdpi.com While specific research on the acid-catalyzed isomerization of this compound is not extensively documented, it is plausible that CBDV would undergo a similar transformation due to its structural similarity to CBD. This reaction would likely result in the formation of propyl-THC isomers, such as Δ⁹-tetrahydrocannabivarin (THCV) and Δ⁸-tetrahydrocannabivarin (Δ⁸-THCV). The specific products and their ratios would likely depend on the acid catalyst used, the solvent, and the reaction conditions. nih.govmdpi.com

Byproduct Formation from Enzymatic Transformation of Precursors

The biosynthesis of Cannabidivarinic acid (CBDVA) is not always a perfectly efficient process, and the enzymatic conversion of its precursor, Cannabigerovarinic acid (CBGVA), can lead to the formation of byproducts. The enzyme CBDA synthase, which is responsible for the conversion of CBGVA to CBDVA, can also produce other cannabinoid acids, such as tetrahydrocannabivarinic acid (THCVA) and cannabichromenic acid (CBCA), depending on the specific reaction conditions.

Role of Specific Cellular Environment Conditions (e.g., pH, redox potential)

The cellular environment within the trichomes plays a critical role in the enzymatic synthesis of cannabinoids.

pH: The pH of the cellular environment can significantly influence the activity and product specificity of cannabinoid synthases. For example, research has indicated that the optimal pH for the production of CBDVA by CBDA synthase is around 5.5. Variations in pH can alter the ratio of different cannabinoid acids produced from the same precursor.

Biosynthetic and Semi Synthetic Pathways of Cannabinodivarin

Exploration of Putative Targeted Metabolic Pathways Involving Enzymatic Oxidation

The biosynthesis of cannabinoids is a complex process involving multiple enzymatic steps. nih.gov While the complete picture of CBDV's metabolic pathway is still being pieced together, it is understood that oxidative processes are key. In the broader context of cannabinoid metabolism, cytochrome P450 and aldehyde dehydrogenase (ALDH) enzymes are known to be involved in the oxidation of cannabinoids like cannabidiol (B1668261) (CBD) and tetrahydrocannabinol (THC). nih.gov For instance, P450 enzymes can hydroxylate cannabinoids, and ALDH enzymes can further oxidize the resulting aldehyde intermediates into carboxylic acids. nih.gov This provides a plausible model for similar oxidative transformations occurring in the biosynthetic pathway of CBDV, where precursor molecules undergo enzymatic oxidation to yield the final structure. nih.gov

Investigation of Biosynthetic Precursors and Their Conversion to Cannabinodivarin-like Structures

The journey to CBDV begins with precursor molecules that undergo a series of enzymatic reactions. The primary precursor for varin-type cannabinoids, including CBDV, is cannabigerovarinic acid (CBGVA). secretnature.comcannactiva.com

Role of Cannabigerovarinic Acids (CBGVA) in Isomerization

Cannabigerovarinic acid (CBGVA) is often referred to as a "stem cell" cannabinoid because it serves as the starting point for the synthesis of various varin cannabinoids. secretnature.comnaturaldos.com It is the three-carbon (propyl) side-chain analogue of cannabigerolic acid (CBGA), which is the precursor to the more common five-carbon (pentyl) cannabinoids like THC and CBD. secretnature.comvaping360.com The structural difference between CBGVA and CBGA lies in the length of their alkyl side chains, which is determined by the initial building blocks used in their synthesis: divarinolic acid for CBGVA and olivetolic acid for CBGA. naturaldos.comvaping360.com

Involvement of Enzymes or Photochemical Initiators in Conversion Processes

The conversion of CBGVA into other varin cannabinoids is primarily an enzymatic process. secretnature.comvaping360.com Specific synthase enzymes act upon CBGVA to create the acidic precursors of other cannabinoids. For example, CBDVA synthase catalyzes the conversion of CBGVA to cannabidivarinic acid (CBDVA). secretnature.com Subsequently, CBDVA can be converted to CBDV through non-enzymatic decarboxylation, a process typically initiated by heat or light. vaping360.comtrichomeanalytical.com

While enzymatic conversion is the primary pathway in the plant, photochemical processes can also play a role in the transformation of cannabinoids. nih.govcofemersimir.gob.mx For example, cannabidiol (CBD) can be photochemically converted to cannabinodiol (B1641248) (CBND). nih.gov Similarly, cannabichromene (B1668259) (CBC) can be transformed into cannabicyclol (B1214379) (CBL) through heat-induced photochemical reactions. nih.gov Exposure to UV light can also lead to the conversion of cannabichromenic acid (CBCA) to cannabicyclolic acid (CBLA). cofemersimir.gob.mx These examples highlight the potential for light to initiate conversions among cannabinoid structures, although the specific role of photochemical initiators in the direct formation of CBDV from its precursors in the plant is less defined than the enzymatic pathways.

Enzymatic Systems Implicated in Aromatized Cyclic Oxygenated Derivative Formation

The formation of the characteristic cyclic structures of cannabinoids is a critical step in their biosynthesis, orchestrated by specific enzymatic systems.

Analysis of Carbocyclic Fragment Formation with Partially Disrupted Aromaticity

The synthesis of the cannabinoid backbone involves the formation of a carbocyclic ring system. researchgate.net In the case of CBDV, this involves the cyclization of the geranyl group of CBGVA. This enzymatic cyclization leads to the formation of the characteristic dibenzopyran ring structure with a partially disrupted aromaticity in the central ring. The specific orientation of this carbocyclic ring system is thought to be crucial for the biological activity of cannabinoids. researchgate.netkennesaw.edu

Chemoselectivity of Enzymatic Cascades Leading to this compound

The enzymatic cascades in cannabinoid biosynthesis exhibit remarkable chemoselectivity. This means that specific enzymes preferentially catalyze certain reactions, leading to the formation of specific cannabinoid structures. researchgate.net For instance, the enzyme CBDVA synthase specifically directs the cyclization of CBGVA to form CBDVA, rather than other possible isomers like THCVA (tetrahydrocannabivarinic acid) or CBCVA (cannabichromevarinic acid). secretnature.comvaping360.com This high degree of chemoselectivity ensures the targeted production of different cannabinoids within the plant. While the precise mechanisms governing this selectivity are still under investigation, it is clear that the unique active sites of these synthase enzymes play a crucial role in determining the final product. mdpi.com

Semi-Synthetic Pathways

In addition to its natural biosynthesis, CBDV can also be produced through semi-synthetic methods. These approaches often start with a readily available natural cannabinoid, such as CBD, and modify its chemical structure in the laboratory. service.gov.ukresearchgate.net For example, synthetic strategies have been developed to create CBDV derivatives by reacting divarin-carboxylic acid methyl esters with other chemical reagents. nih.gov Modern manufacturing technologies, including both biosynthesis and chemical synthesis, have made it possible to produce rare cannabinoids like CBDV in larger quantities. baymedica.com

Semi-synthetic Approaches from Related Cannabinoids

Semi-synthetic methodologies provide an alternative to direct extraction from plant material, which can often be inefficient for less abundant cannabinoids like CBDV. These methods typically involve the chemical transformation of more readily available cannabinoid precursors.

While direct semi-synthesis of CBDV from Cannabinol (B1662348) (CBN) is not a commonly documented route, the principles of cannabinoid chemistry allow for the modification of various cannabinoid precursors to yield CBDV. A more established method involves the synthesis of CBDV and its derivatives through Friedel-Crafts alkylation. This reaction can be performed using divarin-carboxylic acid methyl esters and (+)-p-mentha-2,8-dien-1-ol. nih.govnih.gov This approach builds the characteristic resorcinyl core of CBDV.

Another strategy starts with alkylresorcinols, which are key intermediates in the synthesis of various cannabinoids. nih.govgoogle.com By condensing these resorcinol (B1680541) derivatives with a suitable terpene, such as (1S,4R)-4-isopropenyl-1-methyl-2-cyclohexen-1-ol, bicyclic cannabinoids like CBDV can be prepared. nih.gov Continuous flow chemistry has also been employed to synthesize CBDV, offering good yields and minimizing the formation of psychoactive byproducts like Tetrahydrocannabinol (THC). nih.gov

The chemical structure of cannabinoids allows for targeted rearrangements, particularly through acid-catalyzed reactions. For instance, the isomerization of Cannabidiol (CBD) to THC is a well-known acid-catalyzed intramolecular cyclization. acs.orggoogle.com Similar principles can be applied to create various cannabinoid analogues. While specific protocols for rearranging other cannabinoids directly into CBDV are not extensively detailed in publicly available literature, the underlying chemical principles suggest this as a potential avenue for synthesis.

Alterations in saturation are primarily achieved through hydrogenation. The catalytic hydrogenation of cannabinoids like CBD can yield saturated derivatives. nih.govchemrxiv.org For example, the full hydrogenation of CBD using a palladium-on-carbon catalyst can produce dihydro-CBD. chemrxiv.org While not directly yielding CBDV, these methods demonstrate the feasibility of modifying the saturation of the cannabinoid scaffold, a key step that could be integrated into a multi-step synthesis of CBDV from other cannabinoid precursors.

Selective hydrogenation is a crucial technique for modifying the chemical structure of cannabinoids. Catalytic hydrogenation can be used to reduce specific double bonds within the cannabinoid molecule. rsc.org For instance, the hydrogenation of CBD can be controlled to produce either H2CBD or H4CBD, depending on the catalyst and reaction conditions. rsc.org This demonstrates that specific parts of the molecule can be targeted for saturation.

Functionalization of the cannabinoid core is another key strategy. For example, late-stage functionalization of CBD has been explored to create a variety of derivatives. researchgate.net These methods, which can include reactions like esterification, could potentially be adapted to synthesize CBDV from a suitable precursor by introducing the correct functional groups at specific positions on the aromatic ring.

Genetic and Molecular Regulation of Cannabinoid Biosynthesis Relevant to this compound

The biosynthesis of CBDV in Cannabis sativa is governed by a complex interplay of genes and enzymes. Understanding this regulation is key to developing strategies for enhancing the production of this specific cannabinoid.

The biosynthesis of propyl-cannabinoids, such as CBDV, begins with divarinic acid. researchgate.netnih.govfrontiersin.org The formation of divarinic acid is believed to involve the enzyme olivetolic acid cyclase (OAC), which catalyzes a C2–C7 intramolecular aldol (B89426) condensation. nih.govresearchgate.net The precursor for this reaction is supplied by a type III polyketide synthase (PKS). researchgate.netresearchgate.net

Once divarinic acid is formed, it is prenylated with geranyl pyrophosphate (GPP) to produce cannabigerovarinic acid (CBGVA). nih.govnih.govmdpi.com This reaction is catalyzed by a prenyltransferase. CBGVA then serves as the substrate for cannabidiolic acid synthase (CBDAS), which catalyzes an oxidocyclization reaction to form cannabidivarinic acid (CBDVA). nih.govmdpi.com CBDVA is the direct acidic precursor to CBDV and can be converted to the neutral form through non-enzymatic decarboxylation, typically by heat. nih.gov

| Enzyme | Function in CBDV Biosynthesis |

| Type III Polyketide Synthase (PKS) | Produces the polyketide precursor to divarinic acid. researchgate.netresearchgate.net |

| Olivetolic Acid Cyclase (OAC) | Catalyzes the cyclization to form divarinic acid. nih.govresearchgate.net |

| Prenyltransferase | Catalyzes the addition of a geranyl group to divarinic acid to form CBGVA. nih.govnih.govmdpi.com |

| Cannabidiolic Acid Synthase (CBDAS) | Converts CBGVA to CBDVA through oxidocyclization. nih.govmdpi.com |

Metabolic engineering and synthetic biology offer promising avenues for increasing the production of specific cannabinoids like CBDV. mdpi.comscienceasia.orgnih.govmewburn.comacs.orgmdpi.comlabiotech.eu One key strategy is to manipulate the expression of genes encoding the biosynthetic enzymes.

Overexpression of the genes for the enzymes in the CBDV pathway, such as the PKS, OAC, prenyltransferase, and CBDAS, could lead to increased production of CBDV. google.com Conversely, down-regulating the expression of genes for enzymes that lead to other cannabinoids, such as tetrahydrocannabinolic acid synthase (THCAS), could redirect the metabolic flux towards CBDV production. nih.govnih.gov RNA interference (RNAi) is a tool that has been used to modulate cannabinoid biosynthesis genes. nih.gov

Another approach is to engineer the precursor supply. Increasing the availability of divarinic acid, the specific precursor for propyl-cannabinoids, is a critical step. researchgate.net This could be achieved by engineering the fatty acid biosynthesis pathway to favor the production of the starter unit for divarinic acid synthesis. Heterologous expression systems, such as in Nicotiana benthamiana or yeast, have been developed to produce cannabinoid precursors, including divarinic acid. nih.govnih.gov

The regulation of cannabinoid biosynthesis is also controlled by transcription factors. researchgate.netnih.govvt.eduishs.org Identifying and manipulating transcription factors that specifically upregulate the genes in the CBDV pathway could provide a powerful tool for enhancing its production in Cannabis sativa or in engineered organisms. For example, researchers have identified transcription factors like CsAP2L1, CsWRKY1, and CsMYB1 that regulate the THCAS promoter, and similar research could uncover regulators for the propyl-cannabinoid pathway. researchgate.netnih.gov

| Strategy | Description |

| Gene Overexpression | Increase the expression of genes encoding enzymes in the CBDV biosynthetic pathway (PKS, OAC, prenyltransferase, CBDAS). google.com |

| Gene Down-regulation/Knockout | Decrease the expression of genes for competing pathways (e.g., THCAS) to redirect precursors to CBDV synthesis. nih.govnih.gov |

| Precursor Engineering | Enhance the production of divarinic acid by modifying the fatty acid biosynthesis pathway. researchgate.net |

| Heterologous Production | Engineer microorganisms (e.g., yeast) or other plants (e.g., Nicotiana benthamiana) to produce CBDV. nih.govnih.govmewburn.comlabiotech.eu |

| Transcription Factor Manipulation | Identify and modulate transcription factors that specifically regulate the expression of genes in the CBDV pathway. researchgate.netnih.govvt.eduishs.org |

Advanced Analytical Methodologies for Cannabinodivarin Research

Methodologies for Detection and Quantification in Complex Biological and Plant Matrices

The analysis of CBDV is often complicated by the presence of a multitude of other structurally similar cannabinoids and matrix components. Consequently, chromatographic separation techniques are indispensable. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography (GC) are the most prevalent methods, each offering distinct advantages when coupled with advanced detectors, particularly mass spectrometry (MS). researchgate.netum.edu.mtnih.gov

HPLC is a cornerstone technique for cannabinoid analysis because it allows for the separation of compounds in their native acidic and neutral forms without the need for derivatization. um.edu.mtd-nb.info When coupled with a Diode Array Detector (DAD), HPLC provides quantitative data based on the ultraviolet (UV) absorbance of the analytes. mdpi.com DAD is beneficial as acidic and neutral cannabinoids exhibit different absorption spectra, which aids in their differentiation. nih.govmdpi.com For enhanced specificity and sensitivity, especially at low concentrations, coupling HPLC with a mass spectrometer (MS) or a tandem mass spectrometer (MS/MS) is preferred. nih.govnih.gov This combination, known as LC-MS/MS, is highly effective for distinguishing between various cannabinoids and can be used to develop robust quantitative assays. nih.gov

A recent study detailed a validated HPLC-DAD method for identifying and quantifying 12 key cannabinoids, including CBDV, in commercial veterinary CBD oils. nih.gov The method demonstrated excellent linearity and precision, proving its reliability for quantitative measurements in oil matrices. nih.gov

Table 1: Example of HPLC Method Parameters for Cannabinoid Analysis Including CBDV

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., Kinetex, Poroshell) | um.edu.mt |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (often with 0.1% formic acid) | um.edu.mtnih.gov |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS/MS) | nih.govnih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min | um.edu.mtnih.gov |

| LOD/LOQ (DAD) | LOD: 0.05-0.13 µg/mL; LOQ: 0.50-0.61 µg/mL | nih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. um.edu.mtljmu.ac.uk When coupled with tandem mass spectrometry (UHPLC-MS/MS), it becomes a powerful tool for analyzing trace amounts of cannabinoids like CBDV in complex biological matrices such as plasma, urine, oral fluid, and sweat. nih.goveurekakit.com

The high sensitivity of UHPLC-MS/MS allows for limits of quantification (LOQ) in the low nanogram per milliliter (ng/mL) range, which is essential for pharmacokinetic studies. nih.goveurekakit.com Validated methods demonstrate high accuracy and precision, with short run times often under 10 minutes, making the technique suitable for high-throughput analysis. nih.goveurekakit.comunito.it One such method developed for the analysis of cannabinoids and their precursors in medical cannabis preparations and biological fluids achieved LOQs between 0.2 and 0.5 ng/mL. nih.goveurekakit.com

Table 2: Performance Characteristics of a Validated UHPLC-MS/MS Method for Cannabinoids

| Validation Parameter | Result | Reference |

|---|---|---|

| Linear Range | 0.5 - 100 ng/mL | hubspotusercontent-na1.net |

| Accuracy (Error) | <10% | nih.goveurekakit.com |

| Precision (Imprecision) | <10% | nih.goveurekakit.com |

| Recovery | 92.0% - 96.5% | unito.it |

| Run Time | ~10 minutes | nih.goveurekakit.comunito.it |

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the identification and confirmatory analysis of cannabinoids. nih.gov Its primary advantage lies in the high separation efficiency of the gas chromatograph and the detailed structural information provided by the mass spectrometer, which utilizes extensive compound libraries for identification. d-nb.info However, the application of GC-MS to cannabinoid analysis presents unique challenges, primarily related to the high temperatures required for the technique. d-nb.info

A significant drawback of standard GC-MS analysis for cannabinoids is the thermal instability of their acidic forms. cannabissciencetech.com In the living plant, cannabinoids are biosynthesized as acids, such as Cannabidivarinic acid (CBDVA), the precursor to CBDV. cannabissciencetech.comacslab.com The high temperatures (typically ≥250°C) of the GC injection port cause these acidic cannabinoids to decarboxylate, converting them into their neutral, pharmacologically active counterparts (e.g., CBDVA to CBDV). cannabissciencetech.com

This in-situ conversion poses a major problem for accurate quantification, as the analysis measures the total neutral cannabinoid content (pre-existing plus converted) rather than the original concentrations of both the acidic and neutral forms in the sample. nih.govnih.gov Studies have shown that this decarboxylation process can be incomplete, with conversion rates of only 50-60%, leading to a significant underestimation of the total cannabinoid content. nih.gov The extent of conversion can also be influenced by the GC liner type and inlet temperature. nih.govwiley.com

To overcome the issue of decarboxylation and improve the chromatographic properties of cannabinoids, chemical derivatization is employed. cannabissciencetech.comresearchgate.net This process involves chemically modifying the analyte before GC-MS analysis. Derivatization serves several purposes: it protects thermally labile functional groups, increases analyte volatility, and improves peak shape and repeatability. cannabissciencetech.comresearchgate.net

For cannabinoids, the most common derivatization technique is silylation. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active protons on the carboxylic acid and phenolic hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. cannabissciencetech.comnih.gov This process creates more volatile and thermally stable derivatives, preventing decarboxylation in the GC inlet and allowing for the simultaneous detection and quantification of both acidic and neutral cannabinoids, such as CBDVA and CBDV, in their original ratios. nih.govextractionmagazine.com

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) for Confirmatory Analysis

Sample Preparation and Extraction Techniques for Cannabinodivarin Isolation

Effective sample preparation is a critical prerequisite for accurate CBDV analysis, aiming to isolate the target analyte from the complex sample matrix and remove interfering substances. scioninstruments.com The choice of extraction method depends on the nature of the sample matrix (e.g., plant material, oil, blood, urine) and the physicochemical properties of CBDV.

For plant materials, the initial steps typically involve drying, grinding, and homogenizing the sample to increase the surface area for efficient extraction. scioninstruments.comfritsch-international.com Common extraction techniques include:

Solid-Liquid Extraction: This involves macerating the plant material with an organic solvent. Ethanol (B145695) is often favored as it can efficiently extract both acidic and neutral cannabinoids. nih.gov Methanol and n-hexane are also used. wa.govmdpi.com

Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2 as a solvent, which is considered a "green" alternative. It is highly efficient and allows for the selective extraction of cannabinoids by manipulating pressure and temperature. fritsch-international.comresearchgate.net

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency and shorter processing times. nih.gov

For biological matrices like blood or plasma, sample preparation often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate cannabinoids from the complex fluid. researchgate.netresearchgate.net

Following the primary extraction, a "winterization" step may be performed, particularly for plant extracts. This involves dissolving the extract in ethanol and freezing it (e.g., at -20°C) to precipitate waxes and lipids, which are then removed by filtration. nih.gov

Table 3: Overview of Common Cannabinoid Extraction Techniques

| Technique | Principle | Typical Matrix | Advantages | Reference |

|---|---|---|---|---|

| Solid-Liquid Extraction (Maceration) | Soaking material in a solvent (e.g., ethanol) to dissolve target compounds. | Plant Material | Simple, effective for high yields. | nih.gov |

| Supercritical Fluid Extraction (SFE) | Using supercritical CO2 as a tunable, non-toxic solvent. | Plant Material | High purity, environmentally friendly, selective. | fritsch-international.comresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning analytes between two immiscible liquid phases. | Biological Fluids, Oils | Good for sample cleanup. | researchgate.net |

| Solid-Phase Extraction (SPE) | Analytes are adsorbed onto a solid sorbent and selectively eluted. | Biological Fluids, Water | High selectivity, good for trace analysis. | researchgate.net |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that separates specific chemical compounds from a solution. extractionmagazine.com In the context of CBDV research, SPE is employed to isolate cannabinoids from complex matrices, thereby reducing interference and enhancing the sensitivity and selectivity of subsequent analytical measurements. extractionmagazine.comnih.gov The process involves the movement of a solute between a solid phase (sorbent) and a liquid phase, with separation based on the affinity of the analyte for the solid phase. extractionmagazine.com

The choice of sorbent is critical and is often based on the polarity of the target analyte. For cannabinoids, which are generally nonpolar, hydrophobic sorbents are commonly used. nih.gov One study detailed an SPE method using a novel fluorinated phase to isolate THC and its primary metabolite from whole blood, demonstrating recoveries greater than 85%. nih.gov Another approach utilized an anion exchange sorbent to effectively reduce matrix interference in the analysis of cannabinoids in plasma and serum, achieving recoveries of ≥79.8% for all analytes. nih.gov

Automated SPE systems are also being developed to improve sample throughput and reduce the potential for human error in cannabis sample preparation for chromatography and mass spectrometry analysis. aurorabiomed.com These systems can handle various SPE cartridge formats and can be integrated with other sample preparation steps like liquid-liquid extraction. aurorabiomed.com

Table 1: Examples of Solid-Phase Extraction (SPE) Sorbents and Applications for Cannabinoid Analysis This table is generated based on data from the text.

| Sorbent Type | Application | Key Findings |

|---|---|---|

| Anion Exchange Sorbent (AXS) | Analysis of cannabinoids in plasma and serum | Effective matrix reduction, good selectivity and sensitivity. nih.gov |

| Fluorinated Phase | Isolation of THC and carboxy-THC from whole blood | High recoveries (>85%) of cannabinoids. nih.gov |

Dilute and Shoot Procedures

"Dilute and shoot" is a simple and rapid sample preparation method primarily used for the analysis of biological specimens such as urine, plasma, and oral fluid. nih.govnih.gov This procedure involves diluting the sample with a suitable solvent before directly injecting it into an analytical instrument, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. nih.govnih.gov The main advantage of this technique is its speed and simplicity, as it bypasses time-consuming extraction steps. nih.gov

This method is particularly suitable for high-throughput testing in busy laboratories. nih.gov For instance, a dilute-and-shoot LC-MS/MS method was developed for quantifying THC metabolites in human urine, with an analysis time of just 5 minutes. researchgate.net The method was validated over a wide linear range and was found to be free of matrix interferences. researchgate.net While this approach is effective for protein-poor liquid specimens, it may not be suitable for all matrices, as ion suppression caused by matrix interferences can sometimes hinder chromatographic peaks. nih.govnih.gov

Extraction of Compounds with Varying Polarities

The principle of "like dissolves like" is fundamental to the extraction of cannabinoids. mediabros.store The polarity of both the solvent and the target compounds is a critical factor that dictates the efficiency and selectivity of the extraction process. mediabros.storenih.gov Cannabinoids exist in both acidic (e.g., Cannabidivarinic acid, CBDVA) and neutral forms (e.g., CBDV). Acidic cannabinoids are more polar than their neutral counterparts. frontiersin.org

The choice of solvent significantly impacts the profile of the extracted product. mediabros.store

Polar Solvents: Ethanol, a polar solvent, is effective at extracting a wide range of compounds, including both polar and non-polar ones. mediabros.store It is often used for extracting cannabinoids in their more polar acidic forms from non-decarboxylated plant material. frontiersin.org

Non-polar Solvents: Solvents like butane, propane, and supercritical carbon dioxide (CO2) are non-polar and are preferred for extracting non-polar compounds such as the neutral forms of cannabinoids like THC and CBD. mediabros.storenih.gov When using non-polar solvents, decarboxylation of the plant material prior to extraction can improve yields because the neutral cannabinoids have higher solubility in these solvents. frontiersin.org

The selection of a solvent with the appropriate polarity is crucial to selectively dissolve the desired cannabinoids while minimizing the co-extraction of undesirable substances like chlorophyll, sugars, and amino acids. frontiersin.org

Molecular Pharmacology and Cellular Mechanisms of Cannabinodivarin

Investigation of Cannabinoid Receptor (CB1, CB2) Interaction Profile

The interaction of Cannabinodivarin (CBDV) with the canonical cannabinoid receptors, CB1 and CB2, is notably weak, which directs the focus of its pharmacological activity towards alternative molecular pathways.

Assessment of Affinity and Efficacy at Canonical Cannabinoid Receptors

Scientific investigations into the binding affinity of CBDV at cannabinoid receptors have consistently shown it to be a low-affinity ligand. Competitive inhibition assays, which measure how well a compound competes with a radiolabeled ligand to bind to a receptor, have determined Ki values for CBDV that are in the high micromolar range. Specifically, one study reported a Ki value for CBDV at the CB1 receptor of 14,711 nM and 574.2 nM at the CB2 receptor, indicating a very weak binding interaction with both. nih.gov Other research confirms that CBDV does not significantly compete for binding to the CB1 receptor and only very mildly competes for binding at the CB2 receptor. unife.it

In terms of efficacy, CBDV does not operate as a potent agonist at either CB1 or CB2 receptors. researchgate.net High concentrations of CBDV are needed to stimulate CB1 receptor-coupled activities. researchgate.net This low affinity and efficacy mean that CBDV lacks the psychotropic effects associated with potent CB1 agonists like Δ9-tetrahydrocannabinol (THC). researchgate.netfrontiersin.org

Implications of Weak or Absent Canonical Receptor Binding

The minimal interaction of CBDV with CB1 and CB2 receptors is a critical aspect of its pharmacological profile. csic.esuninsubria.it This characteristic strongly suggests that the biological effects attributed to CBDV are not primarily mediated by the classical endocannabinoid signaling pathways. researchgate.net Consequently, the scientific community has shifted its focus to exploring non-canonical molecular targets to understand the mechanisms behind CBDV's effects. researchgate.netdovepress.com This weak binding profile, particularly at the CB1 receptor, also explains the absence of intoxicating effects that are characteristic of THC. researchgate.net

Exploration of Non-Canonical Molecular Targets and Signaling Pathways

Given its poor affinity for canonical cannabinoid receptors, research has identified other molecular targets for CBDV, with the Transient Receptor Potential (TRP) family of ion channels being of significant interest. reading.ac.ukmdpi.com

Modulation of Transient Receptor Potential (TRP) Channels

CBDV has been demonstrated to modulate several members of the TRP channel family, which are crucial for sensory transduction and are implicated in various physiological and pathological processes. reading.ac.ukfrontiersin.org

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor, is a key component in pain signaling and neuronal excitability. reading.ac.ukacs.org Patch clamp studies in cells engineered to express TRPV1 have shown that CBDV directly activates these channels in a dose-dependent manner. reading.ac.uknih.govdrugbank.com This activation leads to an influx of cations, including calcium, which is a primary function of the channel. reading.ac.ukacs.org

Crucially, following initial activation, CBDV also causes a rapid and strong desensitization of the TRPV1 channel. reading.ac.uknih.govdrugbank.com This desensitization renders the channel less responsive to further stimulation. researchgate.netmdpi.comresearchgate.net This dual action of activation followed by desensitization is a key mechanism that may underlie some of CBDV's therapeutic potential, particularly in conditions related to neuronal hyperexcitability. nih.govmdpi.com

CBDV's activity extends to other TRP channels. It has been shown to be an agonist for the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, dose-dependently evoking currents in cells expressing this receptor. researchgate.netreading.ac.uknih.gov Similar to its effect on TRPV1, CBDV also causes rapid desensitization of TRPV2 channels upon repeated application. researchgate.netreading.ac.uk

Furthermore, CBDV also functions as an agonist at the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is often co-expressed with TRPV1 and is involved in sensing noxious stimuli. reading.ac.uknih.govresearchgate.net Patch clamp analysis has confirmed that CBDV dose-dependently evokes TRPA1 currents. reading.ac.ukpa2online.org The ability of CBDV to activate and modulate multiple TRP channels underscores its complex pharmacology and suggests that its biological effects are the result of interactions with a variety of molecular targets beyond the classical cannabinoid system. dovepress.comreading.ac.ukresearchgate.net

Effects on Intracellular Calcium Elevation

While direct and extensive research on this compound's (CBDV) specific effects on intracellular calcium elevation is still emerging, studies on its close structural analog, cannabidiol (B1668261) (CBD), provide a foundational understanding. CBD has been shown to modulate intracellular calcium levels through various mechanisms, which may also be relevant to CBDV.

For instance, CBD can induce a rise in intracellular calcium ([Ca²⁺]i). nih.gov This effect is not primarily mediated by the release of calcium from the endoplasmic reticulum via ryanodine (B192298) or IP3 receptors. nih.govcybermedlife.eu Instead, evidence points towards the mitochondria as a key player. nih.govcybermedlife.eu In oligodendrocytes, the application of a mitochondrial protonophore prevented CBD-induced calcium responses, suggesting that mitochondria are the source of the calcium rise. nih.gov In hippocampal neurons, CBD's regulation of [Ca²⁺]i appears to be bidirectional, causing a subtle increase under normal conditions and a decrease during high-excitability states. cybermedlife.eu This regulation is also linked to the mitochondrial Na⁺/Ca²⁺ exchanger. cybermedlife.eu Furthermore, in microglial cells, CBD has been found to induce a transient increase in intracellular calcium, which is followed by a more significant, prolonged elevation. researchgate.net This initial transient peak is diminished when extracellular calcium is removed, indicating a component of calcium influx from the extracellular space. researchgate.net

The G protein-coupled receptor GPR55, a known target for some cannabinoids, is also involved in calcium signaling. Activation of GPR55 can lead to an increase in intracellular calcium levels. researchgate.net Given that CBDV interacts with GPR55, this pathway could be a potential mechanism for its influence on calcium homeostasis.

Potential Interactions with G Protein-Coupled Receptors (e.g., GPR55)

This compound's interaction with G protein-coupled receptors (GPCRs), particularly GPR55, is an area of active investigation. While direct studies on CBDV are limited, the interactions of its analog, CBD, with these receptors offer valuable insights. CBD is known to act as an antagonist of GPR55. mdpi.comfrontiersin.org This antagonism can suppress the activation of GPR55, which in turn can modulate neurotransmitter release. mdpi.comnih.gov The activation of GPR55 is linked to an increase in intracellular calcium through the activation of RhoGTPase nucleotide exchange factors. researchgate.net Therefore, by antagonizing this receptor, CBDV could potentially reduce glutamate (B1630785) release, a mechanism that may contribute to its anti-seizure efficacy. mdpi.comnih.gov

The endocannabinoid system itself is comprised of GPCRs, namely the cannabinoid receptor type 1 (CB1) and type 2 (CB2). mdpi.comgoogle.com While CBD has a low affinity for these receptors, it can act as a negative allosteric modulator of CB1 receptors. mdpi.comresearchgate.net This means it can alter the way other molecules, like the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), bind to and activate the receptor. mpg.de

Investigation of Peroxisome Proliferator-Activated Receptors (PPARs) Pathways

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that act as transcription factors to regulate the expression of various genes. azolifesciences.com There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. nih.gov

Research has shown that some cannabinoids can activate PPARs. nih.gov Specifically, CBD has been identified as an agonist of PPARγ. mdpi.comnih.govresearchgate.net This activation of PPARγ by CBD is associated with neuroprotective and anti-inflammatory effects. nih.gov While direct evidence for CBDV's interaction with PPARs is still being established, its structural similarity to CBD suggests it may also engage these pathways. The activation of PPARs by cannabinoids can mediate a range of effects, including analgesic, neuroprotective, and anti-inflammatory responses, often in conjunction with other receptor systems like CB1, CB2, and TRPV1. nih.gov It is noteworthy that cannabigerolic acid (CBGA) and cannabidiolic acid (CBDA) have been identified as dual PPARα/PPARγ agonists. researchgate.net

Exploration of Other Receptor Modulations (e.g., Glycine Receptors, GABAA Receptors)

Beyond the classical cannabinoid receptors, CBDV and related compounds are known to modulate the activity of other important receptor systems in the central nervous system.

Glycine Receptors (GlyRs): These are inhibitory receptors, primarily found in the spinal cord and brainstem, that play a crucial role in controlling neuronal excitability. nih.gov Some cannabinoids have been shown to modulate GlyRs. pitt.edu For example, anandamide (B1667382) and the synthetic cannabinoid HU-210 can potentiate the function of α1-containing GlyRs. nih.gov In contrast, they inhibit α2 and α3 GlyRs. nih.gov The modulation of these receptors by cannabinoids appears to be independent of CB1 receptors. nih.gov The interaction of cannabinoids with GlyRs presents a potential mechanism for influencing pain signaling and motor control. nih.govpitt.edu

GABAA Receptors: These are the primary inhibitory neurotransmitter receptors in the brain, and their dysfunction is linked to conditions like epilepsy. nih.govmdpi.com CBD has been reported to be a positive allosteric modulator of GABAA receptors. mdpi.comnih.gov This means it can enhance the inhibitory effects of the neurotransmitter GABA, potentially by increasing the amplitude of GABA-evoked currents. nih.gov This enhancement of GABAergic transmission is another plausible mechanism contributing to the anti-seizure properties of cannabinoids like CBD and potentially CBDV. mdpi.comnih.gov

Cellular Effects in In Vitro Models (Non-Human)

Assessment of Modulation of Neuronal Excitability

This compound (CBDV) has demonstrated the ability to modulate neuronal excitability, a key factor in its potential anticonvulsant effects. azolifesciences.com The excitability of neurons is determined by a complex interplay of various ion channels and neurotransmitter systems. mpg.deharvard.edu

Studies on the closely related compound CBD show that it can reduce the firing of action potentials in hippocampal pyramidal neurons. harvard.edu This effect is likely due to its modulation of various ion channels, including voltage-gated sodium and calcium channels. mdpi.comharvard.edu CBD has been shown to inhibit these channels, which would lead to a decrease in neuronal excitability. mdpi.comharvard.edu By binding to cannabinoid receptors, both endogenous and phytocannabinoids can dampen neuronal reactivity to stimuli, leading to a reduction in the transmission of electrical and chemical signals. mpg.de

Evaluation of Effects on Epileptiform Activity in Brain Slice Models

In vitro studies using brain slice models of epilepsy have provided direct evidence for the anti-seizure potential of this compound (CBDV). mdpi.com These models allow for the study of seizure-like electrical activity in a controlled laboratory setting.

In one such model, epileptiform activity was induced in rat hippocampal slices. frontiersin.orgunil.ch Application of CBDV to these slices was shown to suppress this epileptiform activity. mdpi.com This finding is consistent with research on other cannabinoids, such as Δ⁹-tetrahydrocannabivarin (Δ⁹-THCV), which has also been shown to reduce the incidence and characteristics of epileptiform bursts in brain slices. nih.gov For example, Δ⁹-THCV significantly reduced the incidence of burst complexes and the amplitude and frequency of paroxysmal depolarizing shifts. nih.gov Similarly, studies on CBD have demonstrated its ability to dampen hippocampal epileptiform activity in both in vitro and in vivo models. nih.gov

The ability of CBDV to reduce epileptiform activity in these preclinical models provides a strong rationale for its investigation as a potential therapeutic agent for epilepsy. mdpi.com

Analysis of Gene Expression Modulation (e.g., Epilepsy-Related Genes)

This compound (CBDV) has demonstrated the ability to modulate the expression of genes implicated in epilepsy, providing a molecular basis for its observed anticonvulsant effects in preclinical models. nih.govnih.gov Studies have specifically investigated these effects in the context of chemically induced seizures.

In a key study, the administration of CBDV to animals prior to inducing seizures with pentylenetetrazole (PTZ) led to a significant suppression of the increased expression of several epilepsy-related genes. nih.govsemanticscholar.org PTZ treatment alone was shown to elevate the mRNA levels of immediate early genes like Fos and Egr1, as well as other genes such as Arc, Ccl4, and Bdnf. nih.govnih.gov However, pretreatment with CBDV was found to counteract these increases, particularly in animals that responded favorably to the anticonvulsant effects of the compound. nih.govnih.gov

The suppression of these genes by CBDV correlated with a reduction in seizure severity. nih.govnih.gov For instance, the expression levels of Fos, Egr1, Arc, Ccl4, and Bdnf were found to be linked to the severity of seizures in various brain regions, including the hippocampus, neocortex, and prefrontal cortex. nih.gov In animals that showed a significant reduction in seizure severity following CBDV treatment (termed "responders"), the PTZ-induced upregulation of these genes was effectively suppressed. nih.govnih.gov This provides strong evidence that CBDV's anticonvulsant properties are, at least in part, mediated by its ability to normalize the expression of genes that are dysregulated during seizure activity. nih.govfrontiersin.org

It is worth noting that not all epilepsy-related genes investigated were affected by CBDV. For example, the expression of Casp3, Ccl3, Npy, Penk, and Camk2a did not show significant changes in response to CBDV in the same study. nih.govsemanticscholar.org This suggests a degree of selectivity in the gene expression modulation exerted by CBDV.

Table 1: Effect of CBDV on PTZ-Induced Gene Expression

| Gene | Effect of PTZ | Effect of CBDV + PTZ in Responders | Brain Regions with Correlation to Seizure Severity |

|---|---|---|---|

| Fos | Increased | Suppressed | Hippocampus, Neocortex, Prefrontal Cortex |

| Egr1 | Increased | Suppressed | Hippocampus, Neocortex, Prefrontal Cortex |

| Arc | Increased | Suppressed | Hippocampus, Neocortex, Prefrontal Cortex |

| Ccl4 | Increased | Suppressed | Hippocampus, Neocortex, Prefrontal Cortex |

| Bdnf | Increased | Suppressed | Hippocampus, Neocortex |

| Casp3 | No significant change | Not reported | - |

| Ccl3 | No significant change | Not reported | - |

| Npy | No significant change | Not reported | - |

| Penk | No significant change | Not reported | - |

| Camk2a | No significant change | Not reported | - |

This table summarizes the findings from studies investigating the effect of this compound (CBDV) on pentylenetetrazole (PTZ)-induced changes in epilepsy-related gene expression. Data is primarily based on research by Amada et al. (2013). nih.govnih.gov

Mechanistic Studies in Preclinical In Vivo Models (Non-Human)

Evaluation of Effects in Animal Models of Neurological Modulations

Preclinical research utilizing animal models has been instrumental in characterizing the therapeutic potential of this compound (CBDV) for various neurological conditions, most notably epilepsy and Rett syndrome. researchgate.net

In models of acute seizures, CBDV has consistently demonstrated anticonvulsant properties. mdpi.compreprints.org For example, in rats, CBDV significantly reduced the severity and mortality associated with pentylenetetrazole (PTZ)-induced seizures. preprints.org Similarly, in mouse models, CBDV has been shown to have significant anti-seizure activity. cannakeys.com The anticonvulsant effects of CBDV are not universal across all seizure models, as it did not show efficacy against pilocarpine-induced convulsions when administered alone. frontiersin.orgpreprints.org However, its effectiveness in PTZ-induced seizure models is well-documented. preprints.org

Comparative Research on Cannabinodivarin with Other Cannabinoids

Structural and Functional Analogies with Cannabinol (B1662348) (CBN) and Cannabidiol (B1668261) (CBD)

Cannabinodivarin (CBVD) is a naturally occurring, non-psychoactive cannabinoid found in the cannabis plant. Its chemical structure and function share similarities with other well-known cannabinoids, particularly Cannabidiol (CBD) and its homologs, while also possessing distinct features.

Comparison with Cannabidiol (CBD) Homologs (e.g., Cannabidivarin (CBDV))

CBVD is a structural analog of Cannabidivarin (CBDV). Both are homologs of CBD, meaning they share a similar core structure but differ in the length of their alkyl side chain. medicalmikes.comcannactiva.comlordofcbd.fr Specifically, CBD has a pentyl (5-carbon) side chain, while CBDV and by extension, CBVD, possess a propyl (3-carbon) side chain. cannactiva.com This seemingly minor structural difference can influence how these compounds interact with the body's endocannabinoid system and other biological targets. cannactiva.com

While research on CBVD is less extensive than on CBD or CBDV, the structural similarity suggests potential parallels in their biological activities. Like CBD and CBDV, CBVD is non-intoxicating. medicalmikes.comelevate-holistics.com Both CBD and CBDV have been investigated for their potential anticonvulsant properties, and it is plausible that CBVD may share some of these characteristics due to its structural resemblance. lordofcbd.frnih.gov

Table 1: Structural Comparison of CBD, CBDV, and CBVD

| Feature | Cannabidiol (CBD) | Cannabidivarin (CBDV) | This compound (CBVD) |

| Chemical Formula | C21H30O2 | C19H26O2 | C19H26O2 |

| Alkyl Side Chain | Pentyl (5 carbons) | Propyl (3 carbons) | Propyl (3 carbons) |

| Psychoactivity | Non-psychoactive | Non-psychoactive | Non-psychoactive |

Distinctive Features from Dihydroxy Compounds (e.g., CBD/CBDA-type)

CBVD, like CBD and CBDV, belongs to the dihydroxy-terpenophenolic class of compounds. The "dihydroxy" aspect refers to the two hydroxyl (-OH) groups on the phenolic ring of the molecule. These groups are crucial for the antioxidant properties observed in many cannabinoids.

The primary distinction between CBVD and its acidic precursor, Cannabidivarinic acid (CBDVA), lies in the presence of a carboxylic acid group (-COOH) in CBDVA. This acid group is typically removed through a process called decarboxylation, which can be accelerated by heat, to form the neutral cannabinoid CBVD. frontiersin.org This is a common characteristic among cannabinoids, where the acidic forms (like CBDA) are precursors to the neutral forms (like CBD). kush.com

Comparative Analysis of Receptor Binding and Cellular Mechanisms with Major and Minor Phytocannabinoids

The interaction of cannabinoids with various receptors and cellular pathways underpins their diverse physiological effects. While the specific receptor binding profile of CBVD is not as well-characterized as that of major cannabinoids like THC and CBD, comparisons can be drawn based on the known mechanisms of similar compounds.

Major phytocannabinoids like THC primarily exert their effects by binding to cannabinoid receptors CB1 and CB2. thepermanentejournal.org CB1 receptors are abundant in the central nervous system, while CB2 receptors are more prevalent in the immune system. thepermanentejournal.org In contrast, CBD has a low affinity for CB1 and CB2 receptors and is thought to act through a variety of other targets. drugbank.comnih.gov These include serotonin (B10506) receptors (5-HT1A), transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs). drugbank.comnih.govnih.gov

Given its structural similarity to CBD and CBDV, it is hypothesized that CBVD may also interact with a range of non-cannabinoid receptors. Research on CBDV has shown that it can activate and then desensitize TRPV1, TRPV2, and TRPA1 channels, which may contribute to its potential anticonvulsant effects. nih.gov It has also been shown to inhibit the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov It is plausible that CBVD could exhibit similar mechanisms of action.

Minor phytocannabinoids encompass a wide array of compounds with diverse structures and activities. For instance, Cannabigerol (CBG) has been shown to interact with CB1, CB2, and other receptors. researchgate.net Cannabinol (CBN), a degradation product of THC, has a weak affinity for CB1 receptors. mdpi.comnih.gov The cellular mechanisms of these minor cannabinoids are an active area of research, and understanding them provides a framework for predicting the potential actions of even less-studied compounds like CBVD.

Table 2: Receptor and Cellular Targets of Selected Cannabinoids

| Cannabinoid | Primary Receptor Targets | Other Cellular Mechanisms |

| THC | CB1, CB2 (agonist) | - |

| CBD | Low affinity for CB1/CB2; 5-HT1A (agonist), TRPV1 (agonist), PPARγ (agonist) | Inhibition of anandamide (B1667382) reuptake and breakdown |

| CBDV | TRPV1, TRPV2, TRPA1 (agonist) | Inhibition of 2-AG synthesis |

| CBG | CB1, CB2 (partial agonist) | α2-adrenoceptor agonist, 5-HT1A antagonist |

| CBN | Weak CB1 agonist | - |

Role as a Chemotypic Marker in Cannabis sativa L. Diversity

The chemical profile, or chemotype, of a Cannabis sativa plant is a key factor in its classification and potential applications. While THC and CBD are the dominant cannabinoids used for chemotypic classification, minor cannabinoids like CBVD can provide a more nuanced understanding of cannabis diversity. biorxiv.org

Utility in Classifying Cannabis Strains Beyond Dominant Cannabinoid Profiles

Traditionally, cannabis strains have been broadly categorized as "Sativa," "Indica," or "Hybrid," often based on their morphology and perceived effects. cbd-alchemy.comslocalroots.comrastarootz.com However, this classification system is being increasingly recognized as an oversimplification that does not always correlate with the plant's chemical composition. slocalroots.comsyqe.com

A more scientifically rigorous approach to classification involves analyzing the full spectrum of cannabinoids and other secondary metabolites, such as terpenes. slocalroots.comfrontiersin.org In this context, the presence and relative abundance of minor cannabinoids like CBVD can serve as valuable chemotypic markers. biorxiv.org Identifying strains with unique profiles of minor cannabinoids can help to differentiate between varieties that may appear similar based on their major cannabinoid content alone. frontiersin.org This detailed chemical fingerprinting, sometimes referred to as "cannabinomics," allows for a more precise and meaningful classification of cannabis diversity. biorxiv.org

Relevance in Systematic Botany, Phytochemistry, and Chemoecology

From a systematic botany perspective, the distribution of specific cannabinoids across different Cannabis populations can provide insights into their genetic relationships and evolutionary history. frontiersin.org The presence of propyl-chain cannabinoids like CBVD and CBDV is more common in certain geographic regions, suggesting a genetic basis for their production. cannactiva.com

In phytochemistry, the study of minor cannabinoids like CBVD contributes to a more complete understanding of the cannabinoid biosynthesis pathway. nih.gov These compounds are synthesized in the plant's glandular trichomes from precursor molecules. nih.govresearchgate.net Investigating the enzymatic steps that lead to the formation of CBVD and other minor cannabinoids can reveal novel aspects of plant biochemistry.

Future Research Perspectives on Cannabinodivarin

Bridging Gaps in Theoretical Models of Cannabinoid Chemical Biology

Future investigations into Cannabinodivarin are poised to fill critical gaps in our theoretical understanding of cannabinoid chemical biology. The structure of CBDV, distinguished by its propyl side chain instead of the pentyl chain found in cannabidiol (B1668261) (CBD), presents a unique natural experiment in structure-activity relationships. acs.org Theoretical and molecular modeling studies will be crucial in predicting how this structural variance influences binding affinities and interactions with a range of biological targets. ccij-online.org

By comparing the computational and experimental data of CBDV with cannabinoids like CBD and tetrahydrocannabinol (THC), researchers can refine models that predict biological activity based on chemical structure. acs.orgccij-online.org This research could help explain the nuanced differences in the effects of various cannabinoids. For instance, understanding why CBDV appears to have distinct effects on the glutamate-GABA system compared to other cannabinoids can lead to more sophisticated models of neuromodulation. nih.gov These advanced theoretical frameworks will be instrumental in guiding the rational design of novel cannabinoid-based therapeutics with tailored efficacy and improved side-effect profiles. nih.gov

Deciphering Deeper Patterns of Secondary Metabolism in Cannabis sativa L.

The study of CBDV offers a window into the intricate world of secondary metabolism in the Cannabis sativa plant. researchgate.net The biosynthesis of cannabinoids is a complex process, and focusing on the pathway that produces CBDV can reveal much about the plant's genetic and enzymatic machinery. core.ac.uknih.gov The precursor to CBDV is cannabigerovarinic acid (CBGVA), which is then converted into cannabidivarinic acid (CBDVA) by the enzyme CBDVA synthase. researchgate.netnih.gov

Future research will likely focus on identifying the specific genetic and environmental factors that lead some Cannabis strains to produce high levels of varinolic cannabinoids like CBDV. mdpi.comnih.gov Investigating the regulation of the enzymes in this pathway, and how it competes with or complements the pathways for pentyl cannabinoids (like CBD and THC), will provide a more complete picture of the plant's metabolic network. researchgate.net This knowledge has significant implications for agriculture and biotechnology, potentially enabling the cultivation or engineered production of plants with specific, desirable cannabinoid profiles. nih.govmdpi.com The concentrations of these secondary metabolites are known to be influenced by factors such as tissue type, age, growing conditions, and harvest time. nih.gov

Exploring this compound's Bioactivity Beyond Classical Cannabinoid Receptors

A key avenue for future CBDV research is the exploration of its interactions with molecular targets beyond the classical cannabinoid receptors, CB1 and CB2. While CBDV shows low affinity for these receptors, its biological effects suggest it engages with other signaling systems. mdpi.com Preclinical evidence points towards its interaction with the transient receptor potential (TRP) family of ion channels, such as TRPV1, TRPV2, TRPA1, and TRPM8. mdpi.comd-nb.info Further research is needed to fully characterize the nature of these interactions and their downstream consequences.

Moreover, studies have indicated that CBDV can modulate the brain's primary excitatory and inhibitory systems by affecting glutamate (B1630785) and GABA levels. nih.gov One study observed that CBDV significantly increased glutamate metabolite concentrations in the basal ganglia of both adults with and without Autism Spectrum Disorder. nih.gov The orphan G protein-coupled receptor GPR55 has also been identified as a putative cannabinoid receptor, and investigating CBDV's activity at this and other orphan receptors is a promising area of inquiry. mdpi.comd-nb.info Elucidating these non-classical pathways is critical for understanding the full spectrum of CBDV's bioactivity and identifying new therapeutic targets. nih.gov

Development of Novel Synthetic and Biosynthetic Routes for Enhanced Access and Study

To facilitate comprehensive research, a reliable and scalable supply of pure CBDV is essential. Future research will heavily focus on developing novel and efficient methods for its production, moving beyond simple extraction from plant matter.

Chemical synthesis offers a high degree of control and the ability to create novel derivatives for structure-activity relationship studies. researchgate.net Researchers are continually working to improve synthetic routes to be more efficient and scalable. nih.govnih.gov

Concurrently, biosynthetic production using engineered microorganisms like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) is a rapidly advancing field. nih.govgoogle.comgoogle.com By introducing the genes for the cannabinoid biosynthesis pathway into these microbial hosts, it's possible to produce CBDV and its precursors from simple sugars. researchgate.netnih.gov This approach offers the potential for a more sustainable, consistent, and scalable production platform compared to agricultural cultivation or complex chemical synthesis. researchgate.net

In line with a global push for sustainability, future synthetic strategies for CBDV will increasingly incorporate the principles of green chemistry. researchgate.net This involves designing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of advancement include the use of environmentally benign solvents, the development of highly selective catalysts to improve atom economy, and the use of alternative energy sources like microwaves or photocatalysis to drive reactions. researchgate.net

| Green Chemistry Principle | Application in Cannabinoid Synthesis | Potential Impact on CBDV Production |

| Waste Prevention | Designing synthetic routes with higher atom economy, minimizing byproducts. | Reduced environmental footprint and lower purification costs. |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents. | Improved worker safety and reduced environmental pollution. |

| Catalysis | Using selective catalysts (enzymatic or chemical) to improve reaction efficiency and reduce the need for stoichiometric reagents. | Higher yields, fewer side reactions, and easier purification. researchgate.net |

| Energy Efficiency | Employing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. | Lower production costs and reduced carbon footprint. |

| Use of Renewable Feedstocks | Engineering biosynthetic pathways in microorganisms to produce CBDV from renewable resources like glucose. | Creates a sustainable and potentially carbon-neutral production method. researchgate.net |

This table provides an interactive overview of how green chemistry principles can be applied to the synthesis of this compound.

Investigation of this compound's Specific Roles in Unique Cannabis Chemotypes

Cannabis sativa exhibits remarkable chemical diversity, with different strains (chemotypes) producing distinct profiles of cannabinoids and terpenes. nih.govgoogleapis.com Some chemotypes are naturally rich in CBDV. frontiersin.org Future research will aim to characterize these CBDV-dominant chemotypes more thoroughly, investigating the genetic basis for their unique cannabinoid profile. cannakeys.com

Opportunities for Targeted Molecular Research and Mechanism-Based Discoveries

The future of CBDV research is rich with opportunities for targeted molecular investigations that could lead to significant mechanism-based discoveries. nih.gov By moving beyond observational studies and delving into the precise molecular interactions of CBDV, scientists can uncover novel therapeutic pathways. researchgate.netnih.gov

A key goal will be to use advanced techniques like structural biology to visualize how CBDV binds to its target receptors and enzymes. drugtargetreview.com This structural information is invaluable for designing more potent and selective synthetic analogs. mdpi.com Furthermore, network pharmacology and systems biology approaches can be employed to map the complex interactions of CBDV within cellular signaling networks, predicting its effects across different biological systems. researchgate.net Such targeted research will not only clarify the specific mechanisms behind CBDV's observed effects but also has the potential to reveal entirely new roles for the endocannabinoid system and related pathways in health and disease. mdpi.comscielo.br

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.